molecular formula C9H12N2O B6259006 2-(1H-pyrazol-1-yl)cyclohexan-1-one CAS No. 208576-44-7

2-(1H-pyrazol-1-yl)cyclohexan-1-one

Cat. No.: B6259006
CAS No.: 208576-44-7
M. Wt: 164.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrazol-1-yl)cyclohexan-1-one (CAS 933795-55-2) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure, featuring a pyrazole ring linked to a cyclohexanone, makes it a valuable precursor for synthesizing compounds that interact with biologically relevant targets. Recent scientific literature highlights the application of closely related pyrazol-1-yl-cyclohexane derivatives in the development of positive modulators for small-conductance Ca²⁺-activated K⁺ (KCa2 or SK) channels . Such modulators show promising therapeutic potential for normalizing neuronal firing in models of neurological diseases like spinocerebellar ataxia type 2 (SCA2) . Furthermore, the pyrazole core is a privileged structure in pharmacology, frequently employed in the design of enzyme inhibitors. For instance, acylated 1H-pyrazol-5-amine derivatives have been explored as novel, covalent thrombin inhibitors with a serine-trapping mechanism of action, representing a modern approach to antithrombotic therapy . Beyond pharmaceutical applications, pyrazole derivatives are also investigated in materials science, serving as ligands for constructing coordination complexes with transition metals like cobalt(II), which can exhibit catalytic activity . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

CAS No.

208576-44-7

Molecular Formula

C9H12N2O

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reactions

The direct alkylation of pyrazole with halogenated cyclohexanone derivatives represents a straightforward approach to synthesizing 2-(1H-pyrazol-1-yl)cyclohexan-1-one. In this method, 2-bromocyclohexanone reacts with pyrazole in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (80–150°C).

Mechanistic Insights :

  • The base deprotonates pyrazole, enhancing its nucleophilicity.

  • The halogen atom in 2-bromocyclohexanone acts as a leaving group, facilitating nucleophilic attack by pyrazole.

  • Microwave-assisted heating has been shown to reduce reaction times from 24 hours to 1–2 hours while maintaining yields above 70%.

Optimization Challenges :

  • Competing elimination reactions may form cyclohexenone by-products.

  • Steric hindrance at the 2-position of cyclohexanone necessitates precise temperature control.

Table 1: Comparative Analysis of Direct Alkylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF1202465
Cs₂CO₃CH₃CN150278
NaHTHF801260

Cyclocondensation of Hydrazines with Cyclohexanone Derivatives

Hydrazone Formation and Cyclization

An alternative route involves the cyclocondensation of hydrazine derivatives with 2-acetylcyclohexanone. This two-step process begins with the formation of a hydrazone intermediate, followed by intramolecular cyclization to construct the pyrazole ring.

Synthetic Protocol :

  • Hydrazone Synthesis :
    2-Acetylcyclohexanone reacts with hydrazine hydrate in ethanol under reflux (4–6 hours), yielding the corresponding hydrazone.

  • Cyclization :
    The hydrazone undergoes acid-catalyzed cyclization (e.g., using H₂SO₄ or polyphosphoric acid) at 100–120°C to form the pyrazole ring.

Advantages :

  • Utilizes inexpensive starting materials.

  • Avoids halogenated intermediates, reducing toxicity concerns.

Limitations :

  • Lower regioselectivity compared to direct alkylation.

  • Requires stringent control of acid concentration to prevent decomposition.

Table 2: Cyclocondensation Reaction Outcomes

Acid CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄100655
PPA120462
HCl (conc.)90848

Cross-Coupling Reactions for C-N Bond Formation

Transition Metal-Catalyzed Coupling

Palladium and copper catalysts enable efficient C-N bond formation between pyrazole and cyclohexanone derivatives. The Ullmann coupling reaction, employing copper(I) iodide (CuI) and a diamine ligand, has been adapted for this synthesis.

Representative Procedure :

  • 2-Iodocyclohexanone, pyrazole, CuI, and trans-1,2-diaminocyclohexane are combined in DMSO.

  • The mixture is heated at 110°C for 12–18 hours under inert atmosphere.

Key Observations :

  • Ligand choice critically influences yield; bipyridine ligands reduce catalytic activity compared to diamines.

  • Microwave irradiation shortens reaction times to 3–4 hours with comparable yields.

Table 3: Catalyst Systems in Ullmann Coupling

CatalystLigandSolventYield (%)
CuItrans-DACHDMSO72
CuI1,10-PhenanthrolineDMF58
CuBrL-ProlineDMSO65

Optimization of Reaction Conditions and Catalysts

Solvent and Temperature Effects

Non-polar solvents like toluene favor alkylation but prolong reaction times, while polar solvents (DMF, DMSO) accelerate kinetics at the expense of by-product formation. A study comparing solvents revealed that DMF achieves optimal balance, providing 78% yield in 2 hours at 150°C.

Base Selection

Strong bases (e.g., Cs₂CO₃) enhance nucleophilicity but may degrade acid-sensitive intermediates. Weak bases (K₃PO₄) are preferable for substrates prone to elimination.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to improve scalability and safety. In one protocol, 2-bromocyclohexanone and pyrazole are pumped through a heated reactor packed with immobilized Cs₂CO₃, achieving 85% conversion with a residence time of 30 minutes.

Benefits :

  • Reduced solvent usage.

  • Enhanced heat transfer minimizes thermal degradation.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce cyclohexanol derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 2-(1H-pyrazol-1-yl)cyclohexan-1-one and its analogs:

Compound Name Molecular Formula Substituents/Position Functional Groups Molecular Weight (g/mol) Notable Properties
This compound C₉H₁₀N₂O Pyrazole at C2 Ketone 162.19 Base compound; no bioactivity data
3-(1H-Pyrazol-1-yl)cyclohexan-1-one hydrochloride C₉H₁₁ClN₂O Pyrazole at C3 Ketone, Hydrochloride salt 198.65 Enhanced solubility due to salt form
2-(1-Methyl-1H-pyrazol-5-yl)cyclohexan-1-ol C₁₀H₁₆N₂O Methylpyrazole at C2; hydroxyl Hydroxyl, Methylpyrazole 180.25 Higher polarity vs. ketone
MXiPr (2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one) C₁₆H₂₃NO₂ Isopropylamino and methoxyphenyl at C2 Ketone, Amino, Ether 261.36 Potential CNS activity (structural analogy)
(E)-2-Methyl-6-[(1-phenyl-1H-pyrazol-4-yl)methylidene]cyclohexanone C₁₇H₁₈N₂O Methyl at C2; phenylpyrazole at C6 Ketone, Alkene 266.34 Stable crystal structure (R factor: 0.062)
1-(2-Naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester C₁₆H₁₄N₃O₂ Naphthyl, pyrazole, oxime ester Oxime ester, Pyrazole 280.30 Cytotoxic (IC₅₀: 12–45 μM in cell lines)

Key Observations

Substituent Position Effects: The position of the pyrazole ring significantly influences molecular interactions. For example, this compound (C2 substitution) may exhibit different hydrogen-bonding capabilities compared to its C3-substituted analog (3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride), which could alter solubility or receptor binding . In (E)-2-Methyl-6-(phenylpyrazole)cyclohexanone, the methyl group at C2 and the extended conjugation from the phenylpyrazole substituent at C6 contribute to structural rigidity, as evidenced by high-resolution X-ray crystallography data (mean C–C bond length: 0.005 Å) .

Oxime ester derivatives (e.g., the compound from ) demonstrate enhanced cytotoxicity, likely due to the reactive oxime group facilitating interactions with biological targets .

Salt Forms and Solubility :

  • The hydrochloride salt of 3-(1H-pyrazol-1-yl)cyclohexan-1-one illustrates how salt formation can improve pharmacokinetic properties, a strategy often employed in drug development .

Q & A

Q. What are the optimal synthetic routes for 2-(1H-pyrazol-1-yl)cyclohexan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via oxidation of its cyclohexanol precursor using agents like PCC or KMnO₄ in dichloromethane or acetone. For example, analogous compounds (e.g., 2-(3-nitrophenyl)furan-2-yl cyclohexanone derivatives) are synthesized under conditions yielding 37–75% efficiency, depending on substituents and solvent polarity . Key factors include:
  • Catalyst selection : Mild oxidants (e.g., PCC) minimize side reactions.
  • Solvent polarity : Polar aprotic solvents enhance reaction rates.
  • Temperature control : Low temperatures (~0°C) improve selectivity.
    A comparative table of reaction conditions for similar compounds:
SubstituentCatalystSolventYield (%)Reference
4-FluorophenylPCCDCM44
4-ChlorophenylKMnO₄Acetone56
4-NitrophenylPCCEthanol37

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR/IR Spectroscopy : Compare experimental peaks with theoretical predictions. For example, cyclohexanone carbonyl signals typically appear at ~210 ppm in ¹³C NMR, while pyrazole protons resonate at δ 7.5–8.5 ppm in ¹H NMR .
  • X-ray crystallography : Use programs like SHELXL for refinement. A study on (E)-2-methyl-6-[(1-phenyl-1H-pyrazol-4-yl)methylidene]cyclohexanone achieved an R factor of 0.062 using SHELX, highlighting its robustness for small-molecule refinement .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanisms of this compound in nucleophilic additions or redox reactions?

  • Methodological Answer :
  • Rate determination : Monitor carbonyl reactivity via UV-Vis spectroscopy under varying pH and temperature. For example, nitro-substituted pyrazoles exhibit slower reduction kinetics due to electron-withdrawing effects .
  • Isotopic labeling : Use ¹⁸O-labeled water to track keto-enol tautomerism in cyclohexanone derivatives .

Q. What strategies resolve contradictions in biological activity data for nitro-substituted pyrazole-cyclohexanone derivatives?

  • Methodological Answer :
  • Structural analogs : Compare 2-(3-nitro-1H-pyrazol-1-yl)cyclohexan-1-one with non-nitrated variants to isolate nitro-group effects. For instance, fluorinated analogs (e.g., 2-chloro-4-(1H-pyrazol-1-yl)benzaldehyde) show enhanced anticancer activity due to improved bioavailability .
  • In vitro vs. in vivo models : Use cell-based assays (e.g., IC₅₀ in MCF-7 cells) followed by murine xenograft studies to validate efficacy .

Q. How can researchers address misassignments in nomenclature or structural data for pyrazole-cyclohexanone derivatives?

  • Methodological Answer :
  • Multi-technique validation : Cross-validate using HRMS (e.g., m/z 209.2 for C₉H₁₁N₃O₃ ) and single-crystal XRD. A corrected study on 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexan-1-one underscores the importance of rechecking spectral data against synthetic intermediates .

Data Contradiction Analysis

Q. Why do crystallographic refinement parameters (e.g., R factors) vary across studies of similar pyrazole-cyclohexanone compounds?

  • Methodological Answer : Discrepancies arise from:
  • Data resolution : High-resolution (>1.0 Å) data yield lower R factors. For example, SHELXL refinements at 100 K achieved R = 0.062 for a related compound .
  • Disorder handling : Flexible cyclohexane rings often require multi-conformational modeling, increasing R values .

Experimental Design Considerations

Q. What computational tools are recommended for predicting the reactivity of this compound in drug design?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA to model electrophilic/nucleophilic sites. For example, the pyrazole N-atom exhibits high electron density, making it a target for electrophilic substitution .
  • Molecular docking : Screen against targets like COX-2 or EGFR using AutoDock Vina, leveraging PubChem data for binding affinity benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.